Lum-nag
Overview
Description
Lum-nag is a newly discovered compound that has been shown to possess a wide range of biochemical and physiological effects. Lum-nag is a naturally occurring compound that is found in certain plants and animals, and has been studied extensively in the laboratory.
Scientific Research Applications
Public Health, Transportation, and Urban Planning : The fishnet-based LUM calculation algorithm supports spatial models in these areas (Xu, Wang, Fu, & Kosmyna, 2017).
Biological Probes and Photodynamic Therapy : Core-shell NaGdF4 nanoparticles doped with lanthanide ions serve as luminescent probes in biological samples, 3D displays, solar energy conversion, and photodynamic therapy (Wang, Deng, & Liu, 2014).
Environmental Protection : The NSGA-II-LUM, a multi-objective evolutionary algorithm, has been developed for scientific land use management to safeguard the environment from global warming and soil degradation (Deb et al., 2007).
Bone Health Monitoring : The LUM technique measures optical properties of active fluorophore in cortical skull bones and the optical-field-induced molecular interaction parameter, potentially useful for monitoring bone mineral density and identifying markers of bone health (Mandelis, Kwan, & Matvienko, 2009).
Childhood Obesity and Physical Activity : Higher land use mix is associated with increased physical activity levels and lower obesity rates in children (Jia et al., 2020).
Animal Model Studies in Disease and Pharmaceuticals : The LumaGEM gamma camera acquires high-resolution images of mice, valuable in disease study and pharmaceutical development (MacDonald et al., 2001).
Peripheral Nerve Injury Treatment : Lumbricus extract promotes the regeneration of injured peripheral nerves in rats, indicating potential for human treatment (Wei, Yin, Kou, & Jiang, 2009).
Bioimaging and Photovoltaics : Yb3+-Tm3+ co-doped NaGdF4 nanoparticles show potential in bioimaging, display, and photovoltaics due to superior photostability and rich emission bands (Wang, Sun, Han, Cheng, & Liu, 2021).
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(8-amino-4-oxo-3H-phthalazin-1-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O7/c1-6(22)18-11-13(24)12(23)9(5-21)26-16(11)27-15-10-7(14(25)19-20-15)3-2-4-8(10)17/h2-4,9,11-13,16,21,23-24H,5,17H2,1H3,(H,18,22)(H,19,25)/t9-,11-,12-,13-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROZDOJWRUAYBA-CSTFGSAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=NNC(=O)C3=C2C(=CC=C3)N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=NNC(=O)C3=C2C(=CC=C3)N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926223 | |
Record name | 8-Amino-4-hydroxyphthalazin-1-yl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70926223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lum-nag | |
CAS RN |
128879-80-1 | |
Record name | 3-Aminophthalylhydrazido-N-acetyl-beta-glucosaminide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128879801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Amino-4-hydroxyphthalazin-1-yl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70926223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.